molecular formula C38H76NO7P B1262398 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine

1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine

Cat. No. B1262398
M. Wt: 690 g/mol
InChI Key: ZCNUNZUDXNSNRZ-WTWBAFHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine O-30:1 in which the alkyl and acyl groups specified at positions 1 and 2 are tetradecyl and (9Z)-hexadecenoyl respectively. It is a phosphatidylcholine O-30:1 and a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine. It derives from a palmitoleic acid.

Scientific Research Applications

Lipid Membrane Interactions

1-Tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine and similar compounds have been studied for their interactions with lipid membranes. These interactions are crucial for understanding how certain molecules, like anesthetics, affect cell membranes. For instance, studies with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) have provided insights into small molecule-membrane interactions, which are vital for drug development and analysis (Huang et al., 2013).

Lipid Synthesis and Biological Activity

The enzymatic synthesis of compounds structurally related to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine has been explored. These lipids, like 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, have shown significant biological activities, such as antihypertensive effects and platelet aggregation properties (Wykle et al., 1980).

Structural Biology and Bicelle Systems

Phospholipid mixtures that form bilayered micelles (bicelles) are used in molecular biophysics for studying membrane-bound peptides and soluble protein structures. 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and 1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine (DIOMPC) have been used to assess the size, stability, and utility of these bicelle systems (Wu et al., 2010).

Chemical Synthesis and Analogues

Chemical synthesis methods have been developed for analogs of 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine. These methods enable the production of novel phosphatidylcholine analogs, which are useful for studying the role of phospholipases in biological processes (Agarwal et al., 1984).

Isolation from Natural Sources

Compounds structurally similar to 1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine have been isolated from natural sources like earthworms. These studies contribute to the understanding of the chemical composition of traditional medicines and their potential therapeutic applications (Noda et al., 1992).

properties

Product Name

1-tetradecyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine

Molecular Formula

C38H76NO7P

Molecular Weight

690 g/mol

IUPAC Name

[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-tetradecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H76NO7P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-38(40)46-37(36-45-47(41,42)44-34-32-39(3,4)5)35-43-33-30-28-26-24-22-19-17-15-13-11-9-7-2/h16,18,37H,6-15,17,19-36H2,1-5H3/b18-16-/t37-/m1/s1

InChI Key

ZCNUNZUDXNSNRZ-WTWBAFHPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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